molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1

2-Methyl-2-(4-vinylphenyl)propanoic acid

Cat. No. B577936
CAS RN: 1256584-72-1
M. Wt: 190.242
InChI Key: XDMQQLNDUWSLSK-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-vinylphenyl)propanoic acid” is a chemical compound with the CAS Number: 1256584-72-1 . It has a molecular weight of 190.24 . This compound is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-(4-vinylphenyl)propanoic acid . The InChI code is 1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) . Unfortunately, the specific 3D structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “2-Methyl-2-(4-vinylphenyl)propanoic acid” are not detailed in the search results. As an intermediate of Alectinib, it’s likely involved in the synthesis reactions of this drug .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 306.8±11.0 °C and a predicted density of 1.076±0.06 g/cm3 . Its pKa value is predicted to be 4.41±0.10 .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is an intermediate in the synthesis of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. It is capable of blocking the resistant gatekeeper mutant, which is crucial for reducing cell growth .

Analytical Applications

It is suitable for use in various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverage industries .

Material Science

The compound has potential applications in material science, particularly in the development of self-healing polymers and hydrogels. For instance, it can be used to synthesize elastomers containing boronic ester bonds via a thiol–ene click reaction .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-(4-ethenylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQQLNDUWSLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-vinylphenyl)propanoic acid

Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)-2-methylpropanoic acid (30 g), PPh3 (5.0 g), potassium vinyltrifluoroborate (24.8 g), potassium carbonate (51.2 g), and palladium acetate (1.43 g) were dissolved in 1-propanol (198 ml) and distilled water (99 ml). After deaeration, the mixture was stirred under reflux for 6 hrs under nitrogen atmosphere. Insoluble matters were removed by filtration and washed with 1-propanol (210 ml). The filtrate was then concentrated under reduced pressure. Concentrated residues were partitioned between CPME (300 ml) and distilled water (150 ml, comprising 4.17 ml of ethylenediamine) The organic layer was removed and the aqueous layer was adjusted to pH 5 by using 2 N hydrochloric acid. The aqueous layer was extracted with a mixture of isopropyl acetate (240 ml) and heptane (240 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. Ethanol (300 ml) was added thereto for suspending and washing the resultant. The solid was removed by Celite filtration, and the filtrate was concentrated under reduced pressure to obtain the title compound (21.7 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
catalyst
Reaction Step One
Yield
93%

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